

In-Depth Technical Guide to BOC-L-phenylalanine-d8: Molecular Weight and Applications

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Compound of Interest

Compound Name: BOC-L-phenylalanine-d8

Cat. No.: B044246

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **BOC-L-phenylalanine-d8**, a deuterated derivative of the widely used protected amino acid, BOC-L-phenylalanine. This document details its molecular weight, the significance of isotopic labeling, and a practical experimental protocol for its application as an internal standard in quantitative mass spectrometry.

Core Concepts: Isotopic Labeling and Mass Spectrometry

Isotopically labeled compounds, such as **BOC-L-phenylalanine-d8**, are indispensable tools in modern analytical and metabolic research. The substitution of hydrogen atoms with their heavier isotope, deuterium, results in a predictable mass shift without significantly altering the chemical properties of the molecule. This characteristic makes deuterated compounds ideal for use as internal standards in mass spectrometry-based quantification. By adding a known amount of the deuterated standard to a sample, variations in sample preparation and instrument response can be accurately normalized, leading to highly precise and reliable quantification of the unlabeled analyte.

Data Presentation: Molecular Weight Comparison

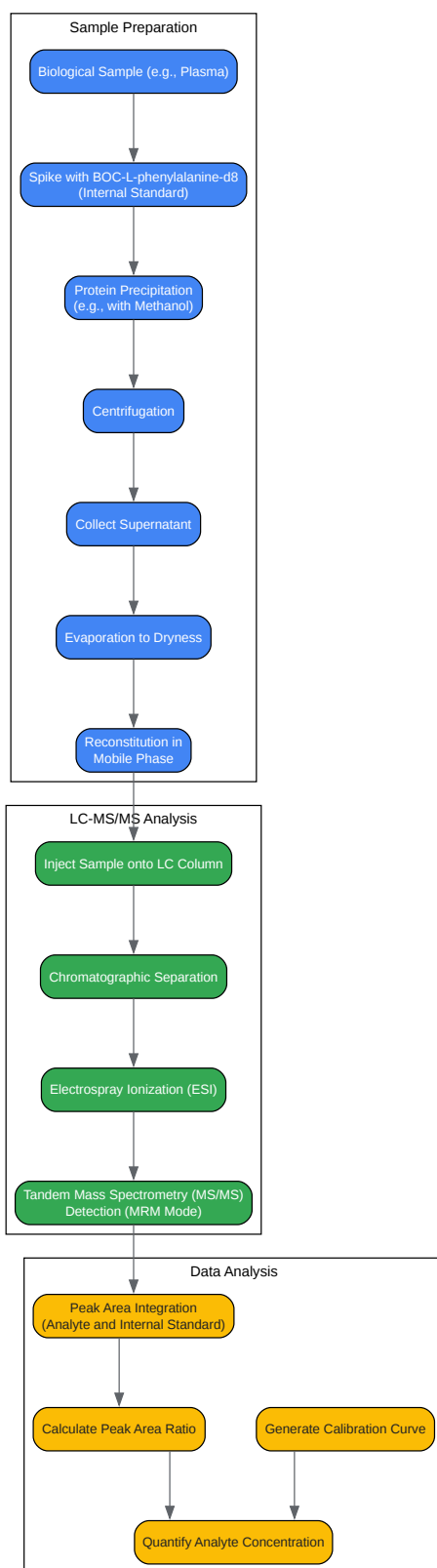
The precise molecular weight is a critical parameter for any analytical standard. The following table summarizes the molecular weights of **BOC-L-phenylalanine-d8** and its related compounds.

Compound	Chemical Formula	Molecular Weight (g/mol)	Notes
L-Phenylalanine	C ₉ H ₁₁ NO ₂	165.19[1][2][3]	The basic amino acid building block.
L-Phenylalanine-d8	C ₉ H ₃ D ₈ NO ₂	173.24	Phenylalanine with eight deuterium atoms.
BOC-L-phenylalanine	C ₁₄ H ₁₉ NO ₄	265.31	The non-deuterated, Boc-protected amino acid.
BOC-L-phenylalanine-d8	C ₁₄ H ₁₁ D ₈ NO ₄	273.36	The deuterated, Boc-protected amino acid of interest.

Note: The molecular weight of **BOC-L-phenylalanine-d8** is calculated by adding the mass of the BOC group (C₅H₈O₂) to L-phenylalanine-d8 and subtracting the mass of one hydrogen to account for the formation of the carbamate linkage.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of an analyte in a biological matrix using a deuterated internal standard like **BOC-L-phenylalanine-d8** with LC-MS/MS.



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Caption: LC-MS/MS Quantification Workflow.

Experimental Protocols: Quantification of Amino Acids Using a Deuterated Internal Standard

This section provides a detailed methodology for the quantification of an amino acid analyte in a biological fluid (e.g., plasma) using its deuterated analog as an internal standard, based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols.

Objective: To accurately quantify the concentration of a target amino acid in a biological sample.

Materials and Reagents:

- Biological matrix (e.g., human plasma)
- Analyte standard
- Deuterated internal standard (e.g., **BOC-L-phenylalanine-d8**)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Microcentrifuge tubes
- Pipettes and tips
- Vortex mixer
- Centrifuge
- Nitrogen evaporator or vacuum concentrator
- LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

- **Preparation of Stock and Working Solutions:**
 - Prepare a stock solution of the analyte and the deuterated internal standard in a suitable solvent (e.g., methanol or water).
 - From the stock solutions, prepare a series of working standard solutions of the analyte at different concentrations for the calibration curve.
 - Prepare a working solution of the deuterated internal standard at a fixed concentration.
- **Sample Preparation:**
 - Thaw the biological samples (e.g., plasma) on ice.
 - In a microcentrifuge tube, add a specific volume of the sample (e.g., 50 μ L).
 - Spike the sample with a small volume of the deuterated internal standard working solution.
 - To precipitate proteins, add a volume of cold methanol (e.g., 150 μ L).
 - Vortex the mixture thoroughly for approximately 30 seconds.
 - Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
 - Carefully transfer the supernatant to a new tube.
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
 - Reconstitute the dried extract in a specific volume of the initial mobile phase (e.g., 100 μ L of 95:5 water:acetonitrile with 0.1% formic acid).
 - Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
- **LC-MS/MS Analysis:**

- Liquid Chromatography (LC) Conditions:
 - Column: A suitable reversed-phase column (e.g., C18) is commonly used for amino acid analysis.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A gradient elution is typically employed to separate the analyte from other matrix components. The specific gradient will depend on the analyte and column used.
 - Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
 - Injection Volume: 5-10 μ L.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally used for amino acids.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
 - The specific MRM transitions, collision energies, and other MS parameters must be optimized for the specific analyte and internal standard.
- Data Analysis:
 - Integrate the peak areas for both the analyte and the deuterated internal standard in the chromatograms.
 - Calculate the ratio of the analyte peak area to the internal standard peak area.
 - Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

This detailed protocol provides a robust framework for the use of **BOC-L-phenylalanine-d8** and other deuterated compounds in quantitative bioanalysis, ensuring high accuracy and precision in research and development settings.

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